molecular formula C15H11F3N2O3 B5736053 2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5736053
M. Wt: 324.25 g/mol
InChI Key: FBCXJERUPCAFNL-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound that features both nitro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Acylation: The acylation of the nitrated compound with 4-(trifluoromethyl)aniline can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

    Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium thiolate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-(2-aminophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Substitution: 2-(2-substituted phenyl)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Oxidation: 2-(2-nitroso or nitro phenyl)-N-[4-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenyl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(2-aminophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    2-(2-nitrophenyl)-N-[4-methylphenyl]acetamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical stability and biological interactions.

Uniqueness

2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides a site for redox reactions and other chemical transformations.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)11-5-7-12(8-6-11)19-14(21)9-10-3-1-2-4-13(10)20(22)23/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCXJERUPCAFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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